molecular formula C22H21NO6 B11092795 3-{3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid

3-{3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid

Cat. No.: B11092795
M. Wt: 395.4 g/mol
InChI Key: FEGOJTISTCDIEN-CZIZESTLSA-N
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Description

3-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes hydroxy, methoxyphenyl, methylbenzoyl, and dihydropyrrol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Pyrrol Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: Hydroxy, methoxyphenyl, and methylbenzoyl groups are introduced through various organic reactions such as Friedel-Crafts acylation, hydroxylation, and methylation.

    Final Assembly: The final step involves the coupling of the pyrrol ring with the propanoic acid moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

3-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID: Shares similar functional groups but lacks the pyrrol ring.

    3-(4-HYDROXYPHENYL)PROPIONIC ACID: Similar structure but without the methoxy group.

    3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID: Contains additional methoxy groups.

Uniqueness

3-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PROPANOIC ACID is unique due to its combination of functional groups and the presence of the pyrrol ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

3-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C22H21NO6/c1-13-3-5-15(6-4-13)20(26)18-19(14-7-9-16(29-2)10-8-14)23(12-11-17(24)25)22(28)21(18)27/h3-10,19,26H,11-12H2,1-2H3,(H,24,25)/b20-18+

InChI Key

FEGOJTISTCDIEN-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC=C(C=C3)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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